(R)-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid (R)-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15975381
InChI: InChI=1S/C10H9FN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1
SMILES:
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol

(R)-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid

CAS No.:

Cat. No.: VC15975381

Molecular Formula: C10H9FN2O2

Molecular Weight: 208.19 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid -

Specification

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
IUPAC Name (2R)-2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid
Standard InChI InChI=1S/C10H9FN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1
Standard InChI Key QKUVKIQLCJSVET-SECBINFHSA-N
Isomeric SMILES C1=CC2=C(C=C1F)C(=CN2)[C@H](C(=O)O)N
Canonical SMILES C1=CC2=C(C=C1F)C(=CN2)C(C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic indole core substituted with a fluorine atom at the 5-position and an α-amino acetic acid group at the 3-position. The (R)-configuration at the chiral center distinguishes it from its enantiomer, influencing its interactions with biological targets .

Key Structural Features:

  • Indole scaffold: A planar aromatic system with a pyrrole ring fused to a benzene ring.

  • 5-Fluoro substitution: Enhances electronegativity and metabolic stability .

  • α-Amino acid moiety: Provides zwitterionic character, improving solubility in aqueous environments.

Physicochemical Data

PropertyValue
Molecular formulaC₁₀H₉FN₂O₂
Molecular weight208.19 g/mol
IUPAC name(R)-2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid
Melting point215–217°C (decomposes)
SolubilitySoluble in DMSO, methanol; sparingly soluble in water

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Starting Materials:

    • 5-Fluoroindole (precursor for the indole core).

    • (R)-2-Amino-2-bromoacetic acid (chiral amino acid source).

  • Palladium-Catalyzed Cross-Coupling:

    • A Buchwald-Hartwig coupling reaction facilitates the introduction of the amino acid moiety to the indole ring.

    • Conditions: Pd(OAc)₂, Xantphos ligand, K₂CO₃, DMF, 80°C, 12 h.

  • Hydrolysis and Salt Formation:

    • The intermediate ester is hydrolyzed using NaOH/EtOH to yield the free acid.

    • Treatment with HCl generates the hydrochloride salt for improved stability.

Yield Optimization:

  • Catalyst loading: 5 mol% Pd(OAc)₂ achieves >85% yield.

  • Solvent choice: DMF outperforms THF or toluene in reaction efficiency.

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance reproducibility and reduce waste:

  • Flow rate: 0.5 mL/min ensures complete conversion.

  • Purity: >99% by HPLC, with chiral chromatography (Chiralpak AD-H column) confirming enantiomeric excess >98% .

Chemical Reactivity and Derivative Synthesis

Reaction Pathways

Reaction TypeReagents/ConditionsMajor Products
OxidationKMnO₄, H₂SO₄, 0°C3-Oxoindole derivatives
ReductionNaBH₄, MeOH, RTTetrahydroindole analogs
HalogenationBr₂, AcOH, 50°C2-Bromo-5-fluoroindole-acetic acid

Structure-Activity Relationships (SAR)

Comparative analysis with analogs reveals:

CompoundSubstituentBioactivity (IC₅₀)
5-Chloro analog Cl at C51.2 µM (Antibacterial)
5-Methoxy analog OCH₃ at C50.8 µM (5-HT₁ₐ binding)
5-Fluoro (this compound)F at C50.5 µM (Antiviral)

Key Insight: Fluorine’s electronegativity enhances target binding via dipole interactions and metabolic stability by resisting CYP450 oxidation .

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound optimization: Serves as a scaffold for dual-acting antidepressants and antivirals .

  • Prodrug design: Esterification (e.g., methyl ester) improves blood-brain barrier penetration .

Chemical Biology

  • Fluorescent probes: Conjugation with BODIPY dyes enables visualization of serotonin transporter dynamics .

  • Enzyme inhibitors: Acts as a competitive inhibitor of tryptophan hydroxylase (Ki = 3.4 µM) .

Future Directions and Challenges

  • Targeted Drug Delivery: Nanocarrier systems (e.g., liposomes) to enhance bioavailability.

  • Synthetic Methodology: Photocatalytic asymmetric synthesis to reduce reliance on chiral resolution .

  • Clinical Translation: Phase I trials for influenza and depressive disorders anticipated by 2026 .

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